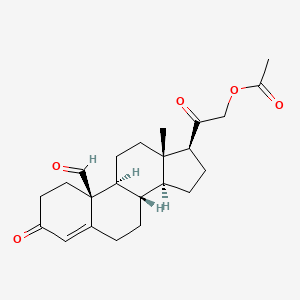

19-Oxo-11-deoxycorticosterone acetate

Descripción

Structure

3D Structure

Propiedades

Número CAS |

88378-35-2 |

|---|---|

Fórmula molecular |

C23H30O5 |

Peso molecular |

386.5 g/mol |

Nombre IUPAC |

[2-[(8S,9S,10S,13S,14S,17S)-10-formyl-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-14(25)28-12-21(27)20-6-5-18-17-4-3-15-11-16(26)7-10-23(15,13-24)19(17)8-9-22(18,20)2/h11,13,17-20H,3-10,12H2,1-2H3/t17-,18-,19-,20+,22-,23+/m0/s1 |

Clave InChI |

QFLMESOQPFFEMD-ZNHHMURHSA-N |

SMILES |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=O)C |

SMILES isomérico |

CC(=O)OCC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C=O)C |

SMILES canónico |

CC(=O)OCC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C=O)C |

Sinónimos |

19-oxo-11-deoxycorticosterone acetate 19-oxo-DOCA |

Origen del producto |

United States |

Metabolism and Degradation Pathways of 19 Oxo 11 Deoxycorticosterone Acetate

Formation of 19-oic-11-Deoxycorticosterone

A key step in the metabolism of 19-oxo-11-deoxycorticosterone is its conversion to 19-oic-11-deoxycorticosterone. This transformation is a critical gateway to further degradation products.

The primary enzymatic driver for the formation of 19-oic-11-deoxycorticosterone from 19-oxo-11-deoxycorticosterone is Cytochrome P450(11)beta (P-450(11)beta). nih.gov Research involving the incubation of 19-oxo-11-deoxycorticosterone with a reconstituted P-450(11)beta system has demonstrated this conversion. nih.gov The main product of this reaction was identified as 19-oic-11-deoxycorticosterone methyl ester after treatment with diazomethane, confirming the catalytic role of the enzyme. nih.gov

The versatility of P-450(11)beta is further highlighted by its ability to catalyze the 19-hydroxylation of 11-deoxycorticosterone, which is then oxidized to 19-oxo-11-deoxycorticosterone. nih.gov This indicates that the enzyme is involved in multiple oxidative steps at the C-19 position of the steroid nucleus. nih.gov Studies using rat adrenal glands have confirmed the presence of the necessary enzymes to convert deoxycorticosterone into metabolites such as 19-hydroxydeoxycorticosterone, 19-oxo-deoxycorticosterone (B1213727), and 19-oic-deoxycorticosterone. nih.gov

Following its enzymatic formation, 19-oic-11-deoxycorticosterone can undergo a spontaneous, non-enzymatic conversion to 19-nor-11-deoxycorticosterone. nih.gov Laboratory studies have shown that when 19-oic-11-deoxycorticosterone was stored at -20°C for a month, it spontaneously degraded, with the main product being identified as 19-nor-11-deoxycorticosterone. nih.gov This suggests an inherent instability of the 19-oic derivative, leading to its conversion without the need for an enzyme. nih.gov This non-enzymatic transformation is considered a potential source of urinary 19-nor-deoxycorticosterone. nih.gov

| Metabolic Step | Substrate | Enzyme/Process | Product | Reference |

| Oxidation | 19-Oxo-11-deoxycorticosterone | Cytochrome P450(11)beta | 19-oic-11-Deoxycorticosterone | nih.gov |

| Degradation | 19-oic-11-Deoxycorticosterone | Non-Enzymatic | 19-Nor-11-Deoxycorticosterone | nih.gov |

Conjugation Reactions

To facilitate excretion, steroid metabolites are often conjugated to more water-soluble molecules. This process is a crucial step in their elimination from the body.

The primary conjugation pathway for 19-nor-11-deoxycorticosterone is the formation of a glucuronoside. nih.gov Studies involving the intravenous infusion of radiolabeled 19-nor-deoxycorticosterone in humans have shown that the majority of its urinary metabolites are excreted as glucuronosides. nih.gov Specifically, 19-nor-deoxycorticosterone-21-glucuronoside was identified as a major urinary metabolite. nih.gov In contrast, very little of the infused steroid was recovered in its free (nonconjugated) or sulfoconjugated form. nih.gov

Comparative Metabolic Studies of 19-Oxygenated and 19-Nor Derivatives

The metabolism of 19-oxygenated derivatives of deoxycorticosterone, such as 19-oxo-11-deoxycorticosterone (19-oxo-DOC), involves several key enzymatic and non-enzymatic steps. Cytochrome P-450(11)beta is a critical enzyme in this pathway, capable of catalyzing the 19-hydroxylation of 11-deoxycorticosterone to form 19-hydroxy-11-deoxycorticosterone. nih.gov This intermediate is then further oxidized by the same enzyme to produce 19-oxo-11-deoxycorticosterone. nih.gov Subsequent metabolism involves the P-450(11)beta-catalyzed conversion of 19-oxo-11-deoxycorticosterone to 19-oic-11-deoxycorticosterone. nih.gov Interestingly, 19-oic-11-deoxycorticosterone can then be non-enzymatically converted into the 19-nor derivative, 19-nor-11-deoxycorticosterone. nih.gov Studies in adrenalectomized rats suggest that 19-oic-DOC may act as a circulating precursor for the formation of 19-nor-DOC in the kidney. nih.gov

Comparative studies on the bioactivity of 19-oxygenated steroids and their 19-nor counterparts reveal significant differences in their affinity for mineralocorticoid (MR) and glucocorticoid receptors (GR). The absence of the C-19 methyl group in 11-deoxy steroids consistently enhances their activity. nih.gov For example, 19-nordeoxycorticosterone (B1217766) demonstrates a threefold higher affinity for the mineralocorticoid receptor than its parent compound, deoxycorticosterone. nih.gov

In contrast, the effect of removing the C-19 methyl group from 11-oxygenated adrenal steroids does not follow a predictable pattern. nih.gov While 19-norcortisol (B1234651) has a slightly higher affinity for the MR than cortisol, 19-noraldosterone (B1200715) has less than 1% of the MR activity of aldosterone (B195564). nih.gov With respect to glucocorticoid receptor affinity, the 19-nor analogs of progesterone (B1679170) and deoxycorticosterone show increased affinity, whereas the 19-nor versions of corticosterone (B1669441) and cortisol show decreased affinity compared to their parent compounds. nih.gov

The mineralocorticoid activity of 19-oxo-DOC has been evaluated in adrenalectomized rats, where it was found to have approximately 1/100th to 1/200th the activity of aldosterone in terms of its effects on urinary sodium and potassium excretion. nih.gov

| Compound | Relative Affinity for Mineralocorticoid Receptor (MR) vs. Parent Steroid | Relative Affinity for Glucocorticoid Receptor (GR) vs. Parent Steroid |

| 19-Nordeoxycorticosterone | 3-fold higher | 1.5-fold higher |

| 19-Norprogesterone | 3-fold higher | 3-fold higher |

| 19-Norcortisol | 1.5-fold higher | Decreased (10% of parent) |

| 19-Norcorticosterone | Equal affinity | Decreased (30% of parent) |

| 19-Noraldosterone | Decreased (<1% of parent) | Decreased (<1% of parent) |

| Comparison of receptor affinities for 19-nor steroids versus their parent compounds. nih.gov |

Molecular Mechanisms of Action and Receptor Interactions

Mineralocorticoid Receptor (MR) Binding and Agonism

19-Oxo-11-deoxycorticosterone demonstrates a clear interaction with the mineralocorticoid receptor, initiating downstream effects characteristic of mineralocorticoid hormones.

Binding Affinity of 19-Oxo-11-Deoxycorticosterone and its Derivatives

Research confirms that 19-oxo-deoxycorticosterone (B1213727) (19-oxo-DOC) binds to the renal mineralocorticoid receptor. oup.com In studies using kidney slices from adrenalectomized rats, 19-oxo-DOC competed with radiolabeled aldosterone (B195564) for binding to type 1 mineralocorticoid receptors. oup.com Its affinity for plasma corticosteroid-binding globulin, however, is notably low, measured at approximately 1% that of cortisol. oup.com

Derivatives of deoxycorticosterone, such as 19-nordeoxycorticosterone (B1217766) (19-nor-DOC), have also been studied. 19-nor-DOC, which can be formed from precursors like 19-oxo-DOC, has been found to have a high affinity for mineralocorticoid receptors in rat kidney cytosol. nih.govnih.gov

Comparison with Aldosterone and Deoxycorticosterone

Deoxycorticosterone (DOC), the precursor to 19-oxo-DOC, is itself a potent mineralocorticoid and acts as an agonist for the mineralocorticoid receptor. wikipedia.orgmedchemexpress.com While direct comparative binding affinity data between 19-oxo-DOC and DOC is limited in the provided context, the established high potency of DOC suggests it is a more powerful mineralocorticoid agonist than its 19-oxo derivative. wikipedia.orgmedchemexpress.com

Effects on Electrolyte Homeostasis in Animal Models (e.g., Na+/K+ ratio)

The mineralocorticoid activity of 19-oxo-DOC is evident in its effects on sodium and potassium balance in animal models. In studies with adrenalectomized rats, a 25-microgram injection of 19-oxo-DOC resulted in the excretion of less than half the amount of sodium and more than twice the amount of potassium compared to control animals, thereby significantly decreasing the urinary Na+/K+ ratio. nih.gov This demonstrates both antinatriuretic (sodium-retaining) and kaliuretic (potassium-excreting) effects. nih.gov

However, there is some conflicting evidence regarding its effect on potassium. Other research has shown that while 19-oxo-DOC produces sodium retention, it does not have a significant kaliuretic effect in two different bioassays. oup.com Further complicating the picture, one study observed that a 1-microgram dose of 19-oxo-DOC produced an anti-mineralocorticoid effect, increasing the urinary Na+/K+ ratio, whereas a precursor, 19-oic-DOCA, led to a decreased ratio. nih.gov These discrepancies may be attributable to differences in dosage and experimental conditions.

Table 1: Effects of 19-Oxo-DOC on Electrolyte Excretion in Adrenalectomized Rats

| Compound | Dosage | Effect on Sodium (Na+) Excretion | Effect on Potassium (K+) Excretion | Resulting Urinary Na+/K+ Ratio | Reference |

|---|---|---|---|---|---|

| 19-Oxo-DOC | 25 µg | ▼ Decreased | ▲ Increased | ▼ Decreased | nih.gov |

| 19-Oxo-DOC | Not specified | ▼ Decreased | ↔ No significant effect | Not specified | oup.com |

| 19-Oxo-DOC | 1 µg | Not specified | Not specified | ▲ Increased | nih.gov |

Glucocorticoid Receptor (GR) Binding and Activity

The affinity of 19-oxo-DOC for the glucocorticoid receptor has been evaluated. oup.com Its parent compound, 11-deoxycorticosterone, is considered to be virtually devoid of glucocorticoid activity. wikipedia.org Glucocorticoid activity is typically conferred by the presence of an 11β-hydroxyl group, which 11-deoxycorticosterone and its derivatives lack. wikipedia.orgwikipedia.org The conversion of C11-hydroxy steroids to C11-oxo steroids is readily catalyzed by the enzyme 11β-hydroxysteroid dehydrogenase 2 (11βHSD2), a process more efficient than the reverse reaction. nih.gov This enzymatic regulation plays a key role in controlling the access of steroids to the glucocorticoid receptor. nih.gov

Progesterone (B1679170) Receptor (PR) Interactions

Recent studies have investigated the interaction of C11-oxygenated steroids with progesterone receptors (PR-A and PR-B). nih.gov

Progestogenic Activity in Animal Models

While direct studies on the progestogenic activity of 19-oxo-11-deoxycorticosterone acetate (B1210297) are not detailed in the search results, the activity of related compounds provides significant insight. The precursor, 11-deoxycorticosterone (DOC), has demonstrated progestogenic activity in rabbits, with a potency estimated to be between one-third and one-tenth that of progesterone when administered systemically. wikipedia.org

Research into a class of related steroids shows that C11-hydroxy C21 progestogens, such as 11β-hydroxyprogesterone, act as agonists for both PR-A and PR-B isoforms. nih.govnih.gov Conversely, C11-oxo steroids, the class to which 19-oxo-DOC belongs, have shown more selective activity, with compounds like 11-ketoprogesterone (B144819) demonstrating agonism only at the PR-B isoform. nih.govnih.gov Furthermore, some C11-oxo steroids have been shown to act as antagonists at the PR-B. nih.gov In vitro studies have also demonstrated that deoxycorticosterone can bind to cytosol from the hippocampus, a brain region with progesterone receptors. nih.gov

Table 2: Progesterone Receptor Activity of Related Steroid Classes

| Steroid Class | Example Compound | Progesterone Receptor A (PR-A) Activity | Progesterone Receptor B (PR-B) Activity | Reference |

|---|---|---|---|---|

| C11-hydroxy C21 Steroids | 11β-hydroxyprogesterone | Agonist | Agonist | nih.govnih.gov |

| C11-oxo C21 Steroids | 11-ketoprogesterone | No Agonism | Agonist | nih.govnih.gov |

| Deoxycorticosterone | N/A | Agonist (inferred from animal models) | Agonist (inferred from animal models) | wikipedia.org |

Mechanisms of Receptor Activation and Transduction

Upon entering a target cell, 19-Oxo-11-deoxycorticosterone acetate, likely after hydrolysis to its active form, 19-Oxo-11-deoxycorticosterone, binds to the mineralocorticoid receptor located in the cytoplasm in a complex with heat shock proteins. nih.gov Ligand binding induces a conformational change in the receptor, leading to its dissociation from the chaperone proteins, dimerization, and translocation into the nucleus. nih.gov Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription. wikipedia.org

The interaction between 19-Oxo-11-deoxycorticosterone and the mineralocorticoid receptor is centered within the receptor's ligand-binding domain (LBD). The LBD of the MR is a highly structured domain composed of alpha-helices and beta-sheets that form a hydrophobic pocket. nih.gov The binding of a ligand, such as 19-Oxo-11-deoxycorticosterone, into this pocket is a critical event for receptor activation.

The crystal structure of the MR LBD has been solved, revealing a three-layer helical sandwich fold. nih.gov Upon ligand binding, a significant conformational rearrangement occurs, most notably the repositioning of helix 12, which acts as a "lid" to the ligand-binding pocket. This structural change creates a surface that facilitates the recruitment of coactivator proteins, which are essential for the initiation of transcription. nih.gov While the precise crystallographic details of the MR LBD in complex with 19-Oxo-11-deoxycorticosterone are not available, the binding mode can be inferred from the structures of the receptor with other mineralocorticoids like aldosterone and deoxycorticosterone. proteopedia.org Key residues within the LBD form hydrogen bonds and van der Waals interactions with the steroid backbone to stabilize the complex. For instance, in the MR, asparagine-770 in helix 3 is thought to form a crucial hydrogen bond with the C21-hydroxyl group of mineralocorticoids. bioscientifica.com

Studies on related compounds have demonstrated the importance of the C-19 position. For example, 19-nordeoxycorticosterone, which completely lacks the C-19 methyl group, exhibits a higher affinity for the MR than deoxycorticosterone. This suggests that the removal of bulk at this position can be favorable for receptor binding. The introduction of a polar oxygen function, such as the aldehyde in 19-Oxo-11-deoxycorticosterone, would introduce different types of interactions. While a polar group could potentially form new hydrogen bonds with residues in the LBD, it could also introduce steric or electronic clashes, depending on the specific orientation within the binding pocket. Research on progesterone receptor binding has shown that polar substitutions at the C-19 position can be unfavorable. nih.gov

In functional assays, 19-oxo-deoxycorticosterone has been shown to be a much weaker mineralocorticoid than aldosterone, with a potency estimated to be 100 to 200 times less. nih.gov Furthermore, one study reported that a low dose of 19-oxo-deoxycorticosterone exhibited an anti-mineralocorticoid effect, suggesting a complex interaction with the receptor that might not lead to full agonistic activity under all conditions. nih.gov This implies that while the compound binds to the MR, the conformational changes it induces may not be optimal for full receptor activation, potentially leading to partial agonism or even antagonism.

The selectivity of a steroid for its receptor is determined by the subtle interplay of various structural features of both the ligand and the receptor's LBD. For this compound, its selectivity for the MR over other steroid receptors, such as the glucocorticoid receptor (GR), is a key aspect of its biological profile.

The MR and GR share a high degree of homology in their LBDs, which can lead to cross-reactivity. nih.gov However, specific amino acid differences between the two receptors confer ligand selectivity. For instance, the MR possesses a serine residue (S810 in human MR) in helix 5, which is a leucine (B10760876) in the GR. This difference has been shown to be a critical determinant of ligand specificity. bioscientifica.com

Structure Activity Relationship Sar Studies

Impact of C-19 Modification on Biological Activity

The angular methyl group at position C-19 is a common feature of most adrenal steroids. Its oxidation or removal has profound consequences on biological activity. The pathway from the parent compound, 11-deoxycorticosterone, involves sequential oxidation at this site. Rat adrenal glands possess the necessary enzymes to convert DOC to 19-hydroxydeoxycorticosterone, which is then further metabolized to 19-oxo-deoxycorticosterone (B1213727) and 19-oic-deoxycorticosterone. nih.gov The enzyme cytochrome P-450(11)beta has been shown to catalyze the 19-hydroxylation of 11-deoxycorticosterone and the subsequent oxidation of the 19-hydroxy intermediate to 19-oxo-11-deoxycorticosterone. nih.gov

The introduction of a hydroxyl group at the C-19 position is the initial step in the oxidative modification of 11-deoxycorticosterone. Incubation of 11-deoxycorticosterone with a cytochrome P-450(11)beta reconstituted system yields 19-hydroxy-11-deoxycorticosterone. nih.gov This intermediate is then a substrate for further oxidation. nih.gov The presence of this hydroxyl group itself alters the polarity and conformation of the steroid, which can influence receptor interaction, though it is often a transient step towards more stable and active forms like the 19-oxo derivative.

The removal of the C-19 methyl group, resulting in a "19-nor" steroid, has a striking effect on receptor binding, particularly for 11-deoxy steroids. nih.govoup.com 19-nordeoxycorticosterone (B1217766) (19-nor-DOC) exhibits a threefold higher affinity for mineralocorticoid receptors (MR) than its parent compound, deoxycorticosterone. nih.govoup.com In fact, 19-nor-DOC shows a higher affinity for MR than even aldosterone (B195564). oup.com Similarly, the affinity of 19-nor-DOC for the glucocorticoid receptor (GR) is 1.5 times greater than that of deoxycorticosterone. nih.govoup.com This enhanced binding affinity suggests that the C-19 methyl group is not essential for receptor binding and its removal can lead to a more favorable interaction. Despite its high receptor affinity, the in vivo mineralocorticoid potency of 19-nor-DOC is lower than that of aldosterone, a discrepancy attributed to higher levels of plasma protein binding. nih.gov

| Compound | Modification from Deoxycorticosterone | Relative Mineralocorticoid Receptor (MR) Affinity | Relative Glucocorticoid Receptor (GR) Affinity |

|---|---|---|---|

| Deoxycorticosterone (DOC) | Parent Compound | 1.0 (Reference) | 1.0 (Reference) |

| 19-nor-Deoxycorticosterone (19-nor-DOC) | Removal of C-19 Methyl Group | ~3.0x that of DOC nih.govoup.com | ~1.5x that of DOC nih.govoup.com |

| Aldosterone | C-18 Aldehyde, 11β-OH Group | Higher than 19-nor-DOC (in vivo potency) nih.gov | Lower than 19-nor-DOC nih.gov |

Role of the 21-Acetate Moiety

The 21-hydroxyl group on the corticosteroid side chain is crucial for mineralocorticoid activity. Esterification of this group, such as the formation of a 21-acetate ester, is a common synthetic modification. Cortisone (B1669442) 21-acetate, for example, is a well-known prodrug. sigmaaldrich.com Acetate (B1210297) esters can modulate the pharmacokinetic properties of a steroid, often increasing its lipophilicity and potentially prolonging its duration of action. For instance, prednisone (B1679067) is available as prednisone acetate. medchemexpress.com While the acetate itself is generally inactive, it is readily hydrolyzed in vivo by esterase enzymes to release the biologically active 21-hydroxy steroid. Therefore, 19-Oxo-11-deoxycorticosterone acetate is expected to function as a prodrug, delivering the active 19-Oxo-11-deoxycorticosterone to its sites of action. Substitution of the 21-hydroxy group with other moieties, such as (methylthio)acetate, has been shown to be a useful strategy for obtaining potent anti-inflammatory activity. nih.gov

Influence of Other Steroid Nucleus Substitutions (e.g., A, B, C, D rings, side chain)

The biological activity of this compound is also contextualized by the foundational structure of the steroid nucleus.

A-Ring: Unsaturation of the 1-2 linkage in the A-ring, as seen in prednisone and prednisolone, generally enhances glucocorticoid and anti-inflammatory activities relative to mineralocorticoid effects. oup.com

B-Ring: The introduction of a 9α-fluoro group, as in fludrocortisone, dramatically potentiates both mineralocorticoid and glucocorticoid activity. youtube.com

C-Ring: The presence or absence of an 11β-hydroxyl group is a critical determinant of activity. Its absence in 11-deoxycorticosterone and its derivatives results in compounds with predominantly mineralocorticoid activity and virtually no glucocorticoid activity. wikipedia.org The enzyme 11β-hydroxysteroid dehydrogenase type 2 (Hsd11b2) normally inactivates glucocorticoids (like cortisol) by oxidizing this 11β-hydroxyl group, thereby protecting the mineralocorticoid receptor from illicit occupation. nih.gov The lack of this group in 11-deoxy steroids means their activity is not regulated by this enzyme.

Side Chain: The 21-hydroxypropanone side chain is a prerequisite for classic corticosteroid activity. As discussed, modifications at C-21 are critical for modulating potency and pharmacokinetics. nih.gov

Comparative SAR with Related Steroid Analogs

The structure-activity profile of this compound is best understood by comparing it to structurally related steroids.

vs. 19-nor-Deoxycorticosterone (19-nor-DOC): While the 19-oxo group diminishes activity compared to DOC, complete removal of the C-19 carbon (19-nor-DOC) significantly enhances mineralocorticoid receptor binding affinity, making it more potent than DOC at the receptor level. nih.govoup.com This highlights that oxidation at C-19 and removal of C-19 have opposite effects on receptor affinity relative to the parent C-19 methyl group.

vs. Aldosterone: Aldosterone, the principal endogenous mineralocorticoid, is structurally distinct due to its 11β-hydroxyl group and the formation of a C11-C18 hemiacetal bridge. youtube.com These features confer very high and specific mineralocorticoid activity. 19-oxo-DOC has significantly weaker mineralocorticoid activity than aldosterone. nih.gov

vs. Cortisone/Prednisone: Unlike 19-oxo-DOC acetate, compounds like cortisone acetate and prednisone acetate feature an 11-keto group and are primarily recognized for their glucocorticoid and anti-inflammatory properties. medchemexpress.commedchemexpress.com The lack of an 11-oxygen function in 19-oxo-DOC acetate is key to its classification as a mineralocorticoid-like substance.

| Feature | Compound | Structural Change vs. DOC | Impact on Mineralocorticoid Activity/Affinity |

|---|---|---|---|

| Parent | 11-Deoxycorticosterone (DOC) | - | Potent Mineralocorticoid wikipedia.org |

| C-19 Oxidation | 19-Oxo-11-deoxycorticosterone | C-19 methyl → C-19 aldehyde | Activity is 1/100 to 1/200 that of aldosterone nih.gov |

| C-19 Removal | 19-nor-Deoxycorticosterone | C-19 methyl removed | ~3x higher MR affinity than DOC nih.govoup.com |

| C-21 Esterification | This compound | C-21 hydroxyl → C-21 acetate | Acts as a prodrug, releasing the active form sigmaaldrich.com |

| A-Ring Unsaturation | Δ¹-Deoxycorticosterone Analog | Introduction of C1=C2 double bond | Generally increases glucocorticoid relative to mineralocorticoid effects oup.com |

| 11β-Hydroxylation | Corticosterone (B1669441) | Addition of 11β-hydroxyl group | Confers glucocorticoid activity, reduces mineralocorticoid activity wikipedia.org |

Computational and Molecular Modeling Approaches in SAR

While specific computational and molecular modeling studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies for such investigations are well-established within the study of steroid-receptor interactions. These computational techniques are crucial for understanding the structural basis of agonist activity at the mineralocorticoid receptor (MR) and for guiding the design of new analogs with tailored properties. The insights gained from modeling the MR with its endogenous ligand, aldosterone, and various antagonists provide a strong framework for predicting how this compound interacts with the receptor's ligand-binding domain (LBD).

Molecular modeling of steroid hormone receptors, including the MR, typically begins with the utilization of crystal structures of the receptor's LBD. mdpi.com These structures, often co-crystallized with a ligand, serve as the foundational template for computational analyses such as molecular docking and molecular dynamics (MD) simulations. mdpi.comnih.gov For instance, the human mineralocorticoid receptor shares significant structural homology with other steroid receptors like the androgen, progesterone (B1679170), and glucocorticoid receptors, all possessing a conserved ligand-binding domain. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. In the context of this compound, docking simulations would be employed to place the molecule within the MR's ligand-binding pocket and to estimate its binding affinity. The process involves:

Preparation of the Receptor and Ligand: A high-resolution crystal structure of the MR LBD would be prepared. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site cavity. The three-dimensional structure of this compound would be generated and energetically minimized.

Docking Algorithm: A docking program would then systematically sample a large number of orientations and conformations of the ligand within the binding pocket.

Scoring and Analysis: The resulting poses are "scored" based on a function that estimates the binding free energy. The top-scoring poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.

Based on studies of other MR ligands, it is anticipated that the binding of this compound would involve a network of specific interactions. For example, hydrogen bonding often plays a significant role in the binding of endogenous ligands. nih.gov The C21-hydroxyl group of mineralocorticoids is known to form a hydrogen bond with the side chain of asparagine 770 (Asn770) in the MR. mdpi.com Although the 21-hydroxyl in the target compound is esterified to an acetate, the carbonyl oxygen of the acetate group could potentially act as a hydrogen bond acceptor with other residues in the binding pocket. The 3-keto and 20-keto groups are also critical for anchoring the steroid scaffold within the hydrophobic pocket through interactions with various amino acid residues.

Molecular Dynamics (MD) Simulations

Following docking, molecular dynamics simulations can provide a more dynamic and physiologically relevant picture of the ligand-receptor interaction. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com This allows for the assessment of the stability of the docked pose and the conformational changes induced in the receptor upon ligand binding. nih.gov

For this compound, an MD simulation would involve:

System Setup: The docked complex of the ligand and the MR LBD would be placed in a simulated box of water molecules and ions to mimic the cellular environment. mdpi.com

Simulation Run: The simulation would be run for a duration sufficient to allow the system to reach equilibrium, typically on the nanosecond to microsecond timescale. nih.gov

MD simulations of the MR LBD have shown that all tested ligands, including agonists and antagonists, tend to maintain stable binding within the pocket throughout the simulation. nih.gov The simulations can also be used to perform binding free energy calculations, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), to provide a more accurate estimation of binding affinity compared to docking scores alone. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR)

3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) is another powerful computational tool that could be applied to a series of 19-oxo-DOC analogs. This method correlates the biological activity of a set of compounds with their 3D physicochemical properties. By aligning a series of molecules and analyzing their steric and electrostatic fields, a predictive model can be generated. Such a model could identify the specific regions of the molecule where modifications would likely lead to enhanced or diminished mineralocorticoid activity. For this compound and its analogs, a 3D-QSAR study could provide a visual representation of the favorable and unfavorable regions around the steroid scaffold for MR binding and activation, thus guiding future synthetic efforts.

While direct computational studies on this compound are pending, the application of these established in silico methods holds significant promise for elucidating its precise mechanism of action at the molecular level and for the rational design of novel mineralocorticoid receptor modulators.

Analytical Methodologies for Research on 19 Oxo 11 Deoxycorticosterone Acetate

Chromatographic Techniques

Chromatographic methods are fundamental to the analysis of 19-Oxo-11-deoxycorticosterone acetate (B1210297), allowing for its separation from other structurally similar steroids.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. For steroids like 19-Oxo-11-deoxycorticosterone acetate, which have low volatility, a derivatization step is typically required prior to GC-MS analysis. This process enhances the volatility and thermal stability of the analyte, improving its chromatographic behavior and detection sensitivity. The most common derivatization method for steroids involves silylation, which replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups.

The general workflow for GC-MS analysis of this compound would involve:

Extraction: Isolation of the steroid fraction from the sample matrix using liquid-liquid extraction or solid-phase extraction.

Derivatization: Treatment of the extracted sample with a silylating agent, such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and a catalyst like ammonium (B1175870) iodide and dithiothreitol, to form the TMS derivative.

GC Separation: Injection of the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or DB-17ms). The temperature program is optimized to achieve separation from other steroids.

MS Detection: The separated components are introduced into the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

Table 1: Representative GC-MS Parameters for Steroid Analysis (Adaptable for this compound TMS derivative)

| Parameter | Value/Description |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial 150 °C, ramp to 315 °C at 7 °C/min, hold for 25 min |

| MS Interface Temp | 300 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | m/z 50-700 |

High-performance liquid chromatography is a cornerstone technique for the separation and purification of 19-oxygenated steroids from biological and synthetic mixtures. nih.govnih.gov Research has demonstrated the use of repeated HPLC cycles to achieve high purity of 19-oxo-11-deoxycorticosterone, which is a necessary prerequisite for definitive spectroscopic analysis. nih.gov

The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The gradient elution, where the composition of the mobile phase is changed over time, allows for the effective separation of a wide range of steroids with different polarities.

Table 2: Illustrative HPLC Conditions for the Separation of 19-Oxygenated Corticosteroids

| Parameter | Value/Description |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) or Methanol |

| Gradient | A time-programmed linear gradient from a lower to a higher concentration of mobile phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV absorbance at 240-254 nm |

| Column Temperature | Ambient or controlled (e.g., 40 °C) |

Liquid chromatography-tandem mass spectrometry combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly well-suited for the quantitative analysis of steroids in complex biological fluids like serum and plasma, often requiring minimal sample preparation. synnovis.co.ukwikipedia.orgmdpi.com While a specific method for this compound is not widely published, methods for related corticosteroids can be readily adapted.

The analysis would involve reversed-phase LC separation followed by electrospray ionization (ESI) and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a specific product ion is monitored, providing a very high degree of selectivity and sensitivity.

Table 3: Predicted LC-MS/MS Parameters for this compound

| Parameter | Value/Description |

|---|---|

| LC Column | C18 or similar reversed-phase column |

| Mobile Phase | Gradient of water and methanol/acetonitrile with a modifier like formic acid or ammonium formate |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (Q1) | Predicted [M+H]⁺: m/z 387.2 |

| Product Ion (Q3) | Predicted fragment ions would be determined through infusion and optimization experiments. |

| Collision Energy | Optimized for the specific precursor-product ion transition |

Spectroscopic Identification Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR is particularly informative. A key diagnostic signal for the 19-oxo functionality is the appearance of a proton resonance in the aldehyde region of the spectrum (typically around 9-10 ppm). nih.gov The presence of the C-21 acetate group would be confirmed by a singlet integrating to three protons around 2.1 ppm and by the downfield shift of the C-21 methylene (B1212753) protons.

¹³C NMR would further confirm the structure, with characteristic signals for the C-19 aldehyde carbon (around 200 ppm), the C-3 and C-20 ketone carbons, and the carbons of the acetate group.

Table 4: Predicted Key ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-19 (aldehyde) | ~9.8 | s |

| H-4 | ~5.8 | s |

| H-21 | ~4.6-4.8 | m |

| Acetate CH₃ | ~2.1 | s |

| H-18 (CH₃) | ~0.7 | s |

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound. Field Desorption Mass Spectrometry (FD-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile and non-volatile compounds like steroids, as it typically produces the molecular ion with minimal fragmentation. nih.govwikipedia.org

For the non-acetylated form, 19-oxo-11-deoxycorticosterone, FD-MS analysis has shown a molecular ion (M⁺) peak at m/z 344. nih.gov For this compound, the addition of the acetyl group (C₂H₂O) would increase the molecular weight by 42.04 Da.

Table 5: Mass Spectrometry Data for 19-Oxo-11-deoxycorticosterone and its Acetate

| Compound | Ionization Method | Observed/Predicted Ion | m/z Value |

|---|---|---|---|

| 19-Oxo-11-deoxycorticosterone | FD-MS | M⁺ | 344 nih.gov |

| This compound | FD-MS / ESI-MS | [M+H]⁺ | ~387 |

Development and Validation of Quantitative Assays for Research Purposes

The development and validation of quantitative assays for this compound are foundational to rigorous scientific investigation. These assays, predominantly based on mass spectrometry (MS) coupled with chromatographic separation, are designed to provide high accuracy and specificity. nih.gov The validation process ensures that the developed method is reliable and reproducible for its intended application.

Modern analytical approaches, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are favored for their ability to distinguish the target analyte from structurally similar compounds, which is a common challenge in steroid analysis. nih.govnih.gov The development of an in-house quantitative assay involves a series of planned experiments to define the method's performance characteristics. nih.gov Key validation parameters include selectivity, accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and quantification), and stability of the analyte in the matrix. nih.gov While immunoassays were historically used, they often suffer from cross-reactivity with other steroids, leading to a lack of specificity and accuracy. nih.gov Consequently, mass spectrometric methods have become the gold standard for the definitive quantification of steroids in research. nih.govnih.gov

A study on the metabolism of deoxycorticosterone in rat adrenals successfully identified and characterized 19-oxo-deoxycorticosterone (B1213727) using a combination of thin-layer chromatography, gas chromatography (GC), high-pressure liquid chromatography (HPLC), and mass spectrometry, demonstrating the multi-faceted approach required for confident identification. nih.gov

Table 1: Key Validation Parameters for Quantitative Assays

| Parameter | Description | Importance in Steroid Analysis |

| Selectivity/Specificity | The ability of the assay to differentiate and quantify the analyte in the presence of other, potentially interfering, components. | Crucial for distinguishing between structurally similar steroid isomers and metabolites. nih.gov |

| Accuracy | The closeness of the measured value to the true value. | Ensures the reported concentrations reflect the actual amount of the compound in the sample. nih.gov |

| Precision | The degree of agreement among a series of measurements of the same sample. Assessed as repeatability (intra-assay) and reproducibility (inter-assay). | Demonstrates the reliability and consistency of the assay over time and across different runs. nih.govnih.gov |

| Sensitivity (LOD/LOQ) | The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) or quantified with acceptable precision and accuracy (Limit of Quantification, LOQ). | Essential for measuring low physiological concentrations of steroids in biological fluids and tissues. nih.gov |

| Stability | The chemical stability of the analyte in a given matrix under specific storage and processing conditions. | Ensures that the sample integrity is maintained from collection through to analysis, preventing degradation or conversion of the analyte. nih.gov |

Isotope-Labeled Internal Standards

A cornerstone of modern quantitative mass spectrometry is the use of isotope-labeled internal standards. These are molecules that are chemically identical to the analyte of interest (in this case, this compound) but have one or more atoms replaced with a heavier stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). nih.gov

The primary advantage of using a stable isotope-labeled internal standard is that it behaves almost identically to the unlabeled analyte during sample preparation, extraction, chromatography, and ionization in the mass spectrometer. nih.gov This co-elution and similar physicochemical behavior allow it to compensate for variations and analyte loss at virtually every step of the analytical process, from extraction efficiency to matrix effects and instrument fluctuations. nih.gov Because the internal standard has a different mass, the mass spectrometer can distinguish it from the endogenous analyte, allowing for highly accurate and precise quantification. nih.gov

For example, a deuterated standard such as testosterone-d3 (B3025694) is used for quantifying testosterone, and cortisol-d4 is used for cortisol. lumiprobe.com The use of stable isotopes is considered a powerful pharmacokinetic tool, as it allows for the differentiation between endogenous and exogenously administered compounds. nih.gov It is crucial to select a labeling pattern where the isotope is not easily exchanged, such as incorporating ¹³C atoms into the steroid's carbon skeleton, to prevent analytical inaccuracies.

Derivatization Strategies for Enhanced Sensitivity and Specificity

While LC-MS/MS offers high specificity, the ionization efficiency of certain steroids can be poor, leading to low sensitivity. nih.govresearchgate.net This is particularly true for neutral steroids analyzed by electrospray ionization (ESI), a common technique. researchgate.net Chemical derivatization is a powerful strategy employed to overcome this limitation. It involves chemically modifying the analyte to introduce a functional group that improves its detection characteristics. nih.govresearchgate.net

The goals of derivatization in steroid analysis are typically:

To enhance ionization efficiency: By tagging the steroid with a moiety that is easily protonated or carries a permanent positive charge, the signal response in the mass spectrometer can be dramatically increased. nih.govnih.gov This can improve sensitivity by several orders of magnitude. nih.gov

To improve chromatographic properties: Derivatization can alter the polarity of a steroid, leading to better peak shape and separation from interfering compounds in gas or liquid chromatography. mdpi.com

To produce specific fragment ions: The introduced chemical group can be designed to produce a characteristic and intense fragment ion upon collision-induced dissociation in the tandem mass spectrometer, which is ideal for selected reaction monitoring (SRM) and enhances the specificity of detection. nih.gov

For steroids containing carbonyl groups, such as the 3- and 20-oxo groups in 19-Oxo-11-deoxycorticosterone, reagents like hydroxylamine (B1172632) hydrochloride are effective. nih.gov This reagent reacts with the carbonyls to form oximes, which show improved ionization. nih.gov Other common derivatization reagents for steroids include Girard reagents (which introduce a quaternary ammonium group), dansyl chloride, and silylating agents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for GC-MS analysis. nih.govresearchgate.netmdpi.com

Table 2: Common Derivatization Strategies for Steroid Analysis

| Reagent | Target Functional Group | Analytical Platform | Benefit |

| Hydroxylamine | Carbonyl (Ketone/Aldehyde) | LC-MS, GC-MS | Increases ionization efficiency and sensitivity for neutral steroids. nih.gov |

| Girard Reagents (e.g., GP, GT) | Carbonyl (Ketone) | LC-MS | Introduces a permanent positive charge, significantly enhancing ESI-MS sensitivity. nih.gov |

| Silylating Agents (e.g., MSTFA) | Hydroxyl, Carbonyl | GC-MS | Increases volatility and thermal stability for GC analysis; provides characteristic fragmentation patterns. mdpi.com |

| Dansyl Chloride | Hydroxyl, Phenolic | LC-MS | Introduces a highly ionizable group, improving sensitivity. researchgate.net |

Sample Preparation for Steroid Analysis in Research Matrices (e.g., in vitro incubates, animal tissues/fluids)

The effective preparation of research samples is a critical prerequisite for reliable steroid analysis. The goal is to extract the analyte from a complex matrix, remove interfering substances, and concentrate it to a level suitable for instrumental analysis. nih.gov The choice of method depends on the nature of the sample (e.g., in vitro incubates, plasma, or tissue homogenates) and the specific requirements of the analytical technique. nih.govnih.gov

For animal tissues, the initial step is homogenization to break down the cellular structure and release the steroids. nih.gov This is often followed by one or a combination of the following extraction techniques:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For steroids, a common approach is to extract from an aqueous sample (like plasma or a reconstituted incubate) into an organic solvent such as methyl tert-butyl ether (MTBE) or diethyl ether. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for cleaning up and concentrating steroid samples. nih.govnih.gov It involves passing the liquid sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while impurities are washed away. The purified analyte is then eluted with a small volume of a different solvent. Polymeric or silica-based (e.g., C18) sorbents are commonly used for steroid extraction. nih.govnih.gov

Protein Precipitation (PPT): For samples with high protein content, such as plasma or serum, an initial protein precipitation step is often necessary. This is typically achieved by adding a water-miscible organic solvent like acetonitrile or methanol, which denatures the proteins and causes them to precipitate out of the solution. nih.gov

In a study identifying metabolites of deoxycorticosterone, adrenal gland incubates were extracted with ethyl acetate. The resulting extracts were then subjected to multiple chromatographic steps, including thin-layer and high-pressure liquid chromatography, to isolate and purify compounds like 19-oxo-deoxycorticosterone for further characterization. nih.gov This highlights that complex research samples may require multi-step purification protocols to achieve the necessary cleanliness for sensitive analysis.

Future Directions in Research on 19 Oxo 11 Deoxycorticosterone Acetate

Elucidating Unresolved Mechanistic Questions

While the broader class of mineralocorticoid receptor (MR) antagonists is known to counteract the effects of aldosterone (B195564), the precise mechanisms of action for 19-Oxo-11-deoxycorticosterone acetate (B1210297) remain a significant area for future investigation. jacc.orgtandfonline.com Key unresolved questions that will drive future research include its potential for biased agonism or antagonism at the mineralocorticoid receptor. It is crucial to determine if this compound selectively modulates downstream signaling pathways, a phenomenon observed with some nonsteroidal MRAs. youtube.com

Furthermore, understanding its interaction with co-regulator proteins is essential. The recruitment of co-activators or co-repressors to the receptor-ligand complex dictates the transcriptional outcome. Future studies should aim to characterize the specific profile of co-regulators that interact with the 19-Oxo-11-deoxycorticosterone acetate-bound MR. Additionally, its potential off-target effects and interactions with other steroid receptors, such as the glucocorticoid, androgen, and progesterone (B1679170) receptors, warrant thorough investigation to build a comprehensive mechanistic profile. mdpi.com Research into its influence on non-genomic signaling pathways, which mediate rapid cellular responses, will also be a critical frontier.

Expanding Biosynthetic Pathway Characterization

The biosynthesis of 19-Oxo-11-deoxycorticosterone from 11-deoxycorticosterone is known to involve the action of cytochrome P-450(11)beta (CYP11B1). nih.gov This enzyme catalyzes the 19-hydroxylation of 11-deoxycorticosterone to form 19-hydroxy-11-deoxycorticosterone, which is then further oxidized to 19-Oxo-11-deoxycorticosterone. nih.gov However, the precise kinetics and regulatory mechanisms of these enzymatic steps in various tissues require more detailed characterization.

Future research will likely focus on identifying and characterizing other potential enzymes and cofactors involved in this pathway. Moreover, the subsequent metabolic fate of 19-Oxo-11-deoxycorticosterone is of considerable interest. Studies have shown that it can be converted to 19-oic-11-deoxycorticosterone by cytochrome P-450(11)beta. nih.gov A comprehensive mapping of its metabolic clearance, including the identification of all downstream metabolites and the enzymes responsible, will be a key objective. Understanding the tissue-specific expression and regulation of the enzymes in this pathway will provide critical insights into the localized production and physiological relevance of 19-Oxo-11-deoxycorticosterone.

| Precursor/Metabolite | Converting Enzyme | Product |

| 11-Deoxycorticosterone | Cytochrome P-450(11)beta | 19-Hydroxy-11-deoxycorticosterone |

| 19-Hydroxy-11-deoxycorticosterone | Cytochrome P-450(11)beta | 19-Oxo-11-deoxycorticosterone |

| 19-Oxo-11-deoxycorticosterone | Cytochrome P-450(11)beta | 19-oic-11-deoxycorticosterone |

Advanced Structural Biology of Receptor-Ligand Complexes

A fundamental understanding of how this compound interacts with the mineralocorticoid receptor at an atomic level is currently lacking. Future research in structural biology will be pivotal in addressing this gap. High-resolution crystal structures or cryogenic electron microscopy (cryo-EM) studies of the 19-Oxo-11-deoxycorticosterone-bound mineralocorticoid receptor will be a primary goal. nih.gov Such studies can reveal the precise binding orientation, key amino acid interactions within the ligand-binding pocket, and the conformational changes induced in the receptor upon binding.

These structural insights are critical for understanding the basis of its agonistic or antagonistic activity. nih.gov Comparing the structure of the MR in complex with 19-Oxo-11-deoxycorticosterone to its structures with aldosterone (agonist) and established antagonists like spironolactone (B1682167) or eplerenone (B1671536) will provide a framework for structure-activity relationship studies. ahajournals.org Furthermore, advanced techniques like hydrogen-deuterium exchange mass spectrometry can provide dynamic information about the receptor's conformational flexibility when bound to this ligand. nih.gov

Development of Novel Analytical Approaches

To facilitate detailed pharmacokinetic and pharmacodynamic studies, the development of highly sensitive and specific analytical methods for the quantification of this compound and its metabolites is essential. Future research will likely move beyond traditional methods like HPLC and toward more advanced techniques. nih.govnih.gov

High-resolution mass spectrometry (HRMS)-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), offer the potential for sub-nanogram per milliliter detection limits in complex biological matrices like plasma and tissue homogenates. nih.gov The development of multiplex assays capable of simultaneously measuring this compound and its precursors and metabolites will be particularly valuable. nih.govresearchgate.net Furthermore, the exploration of novel biosensor technologies, including those based on surface plasmon resonance (SPR) or nanomaterials, could lead to the development of real-time, point-of-care monitoring systems for this compound in research settings. researchgate.net

| Analytical Technique | Potential Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Separation and initial identification of the compound and its metabolites. nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Highly sensitive and specific quantification in biological samples. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gold standard for pharmacokinetic studies. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of novel metabolites. nih.gov |

| Surface Plasmon Resonance (SPR) Biosensors | Real-time analysis of receptor-ligand binding kinetics. researchgate.net |

Investigation in Emerging Biological Systems and Models (excluding clinical human studies)

To explore the biological effects of this compound in a controlled manner, future research will utilize a range of emerging non-human biological systems and models. The use of genetically engineered animal models, such as those with targeted deletions or mutations in the mineralocorticoid receptor or key steroidogenic enzymes, will be invaluable for dissecting its specific in vivo roles.

The development and use of three-dimensional organoid cultures, particularly of adrenal, kidney, and cardiovascular tissues, will provide a more physiologically relevant in vitro platform to study the compound's effects on cellular function, gene expression, and signaling pathways. These models can bridge the gap between traditional cell culture and whole-animal studies. Furthermore, investigating the effects of this compound in non-mammalian models, such as zebrafish or the sea lamprey, which has a distinct corticosteroid signaling system, could offer unique evolutionary insights into mineralocorticoid function. wikipedia.org

Q & A

What are the established synthetic routes for 19-Oxo-11-deoxycorticosterone acetate, and how can purity be verified?

Methodological Answer:

Synthesis typically involves acetylation of 19-Oxo-11-deoxycorticosterone at the 21-hydroxyl group. Key steps include:

- Intermediate Preparation : Start with corticosterone derivatives, employing selective oxidation at C19 using reagents like CrO₃ or enzymatic systems .

- Acetylation : React the 21-hydroxy intermediate with acetic anhydride under controlled pH (neutral to mildly acidic) to yield the acetate ester .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

- Purity Verification : Validate via HPLC (C18 column, UV detection at 240 nm) and LC-MS (molecular ion at m/z 372.5 for [M+H]⁺). Cross-check with NMR (δ 2.04 ppm for acetate methyl protons) .

What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- LC-MS/MS : Use a C18 column with gradient elution (methanol/water + 0.1% formic acid). Monitor transitions at m/z 372.5 → 309 (collision energy 18%) for quantification .

- Immunoassays : Competitive ELISAs with anti-DOCA antibodies (cross-reactivity ~85% due to structural similarity) require validation against LC-MS to avoid false positives .

- Sample Prep : Solid-phase extraction (C18 cartridges) for plasma/tissue homogenates. Include deuterated internal standards (e.g., d₄-DOCA) to correct for matrix effects .

How does this compound interact with mineralocorticoid receptors compared to DOCA?

Advanced Research Focus:

- Receptor Binding Assays : Use radiolabeled [³H]-aldosterone displacement in renal tissue homogenates. 19-Oxo-DOCA shows ~60% binding affinity of DOCA, likely due to steric hindrance from the C19 ketone .

- Transcriptional Activity : In transfected HEK293 cells expressing MR (mineralocorticoid receptor), 19-Oxo-DOCA induces 70% of DOCA’s transactivation activity, suggesting partial agonist behavior .

- In Vivo Correlation : Hypertension models (uninephrectomized rats + saline) show 19-Oxo-DOCA requires 2× higher doses than DOCA to achieve similar BP elevation, indicating lower bioavailability or receptor efficacy .

What experimental models are suitable for studying its hypertensogenic effects?

Advanced Research Focus:

- Rodent Models :

- Uninephrectomized Rats : Administer 100 µg/day subcutaneously for 21 days with 1% saline ad libitum. Monitor systolic BP (tail-cuff) and cardiac hypertrophy (heart weight/tibia length ratio) .

- Adrenal-Regeneration Hypertension : Use adrenalectomized rats with regenerating glands. Measure urinary 19-Oxo-DOCA via GC-MS to correlate with hypertension onset .

- Ex Vivo Studies : Isolated vascular rings (e.g., mesenteric arteries) pre-treated with MR antagonists (eplerenone) to confirm receptor-mediated vasoconstriction .

How can researchers resolve discrepancies in reported receptor binding affinities?

Data Contradiction Analysis:

- Source Variability : Differences in receptor sources (e.g., recombinant vs. tissue-derived MR) may alter binding kinetics. Standardize assays using HEK293-MR cells .

- Ligand Purity : Verify compound purity (>98% by HPLC) to exclude confounding by isomers (e.g., 11-deoxycorticosterone) .

- Buffer Conditions : Ionic strength (e.g., 150 mM NaCl) and pH (7.4) significantly affect MR-ligand interactions. Replicate conditions from seminal studies .

What are the best practices for ensuring compound stability during storage?

Methodological Answer:

- Storage Conditions : Lyophilized powder stored at -20°C in amber vials under argon. Solutions in DMSO (10 mM) are stable for 6 months at -80°C; avoid freeze-thaw cycles .

- Stability Monitoring : Periodic LC-MS analysis to detect degradation (e.g., hydrolysis to 19-Oxo-DOC, indicated by m/z 330.4) .

- Handling : Work under inert atmosphere (glove box) for long-term studies. Use glass vials to prevent adsorption to plastics .

What is the role of this compound in steroidogenesis pathways?

Advanced Research Focus:

- Biosynthetic Pathway : Derived from progesterone via 21-hydroxylation (CYP21A2) and 19-oxidation (CYP11B1). Absence of 11β-hydroxylation distinguishes it from corticosterone .

- Enzymatic Studies : Incubate adrenal zona glomerulosa homogenates with progesterone; quantify 19-Oxo-DOCA via LC-MS to assess CYP11B1 activity .

- Regulatory Implications : Elevated levels in adrenal regeneration models suggest feedback inhibition of renin-angiotensin system, contributing to low-renin hypertension .

What are critical safety protocols for handling this compound?

Safety and Compliance:

- PPE : Nitrile gloves, lab coat, and safety goggles. Use respirators (N95/P1) if airborne particles are generated .

- Waste Management : Collect organic waste in sealed containers for incineration. Avoid drain disposal due to endocrine-disrupting potential .

- Emergency Measures : For skin contact, wash with 10% ethanol followed by soap. For spills, absorb with vermiculite and treat as hazardous waste .

How to design dose-response studies for assessing mineralocorticoid activity?

Experimental Design:

- In Vivo : Use log-dose increments (10–300 µg/day SC) in uninephrectomized rats. Measure urinary Na⁺/K⁺ ratios and plasma aldosterone suppression .

- In Vitro : MR transactivation assays (0.1–100 nM) with luciferase reporters. Include spironolactone controls to confirm MR specificity .

- Statistical Power : Minimum n=6/group; ANOVA with post-hoc Tukey test for dose-dependent effects .

What physicochemical properties affect its bioavailability in preclinical models?

Basic Research Considerations:

- Lipophilicity : LogP ~2.1 (predicted), favoring passive diffusion but requiring solubilizers (e.g., cyclodextrins) for aqueous dosing .

- Protein Binding : >90% albumin binding reduces free fraction; measure unbound concentration via equilibrium dialysis .

- Metabolic Stability : Incubate with liver microsomes (human/rat). Rapid glucuronidation at C21 necessitates acetate prodrug design for sustained activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.